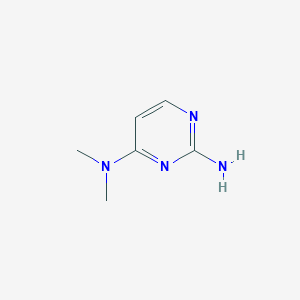

N4,N4-dimethylpyrimidine-2,4-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-N,4-N-dimethylpyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c1-10(2)5-3-4-8-6(7)9-5/h3-4H,1-2H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYDKGRAWYIGOGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes for N,N-Dimethylpyrimidine-2,4-diamine and its Derivatives

Multi-step Synthesis Approaches

A prevalent and versatile method for synthesizing N4,N4-dimethylpyrimidine-2,4-diamine and its derivatives involves a multi-step sequence typically starting from a readily available pyrimidine (B1678525) precursor. A common strategy commences with a dihydroxypyrimidine, which undergoes chlorination followed by sequential nucleophilic substitutions.

For instance, the synthesis of 2,4-diamino-5-aryl-6-substituted pyrimidine derivatives often begins with 2,4-diamino-6-hydroxypyrimidine. nih.gov This starting material is first treated with phosphorus oxychloride (POCl₃) to yield the corresponding 2,4-diamino-6-chloropyrimidine. nih.gov This chlorinated intermediate is then susceptible to nucleophilic substitution. To arrive at the target compound, a plausible subsequent step, though not explicitly detailed for this specific molecule in the provided search results, would involve a nucleophilic aromatic substitution (SNAr) reaction with dimethylamine. This would replace the chlorine atom at the 4-position with a dimethylamino group.

The general viability of this approach is supported by documented syntheses of related compounds. For example, the reaction of 2,4-dichloropyrimidines with various amines is a well-established method for introducing amino functionalities to the pyrimidine ring. The regioselectivity of this substitution is a critical factor, with the C4 position generally being more reactive towards nucleophiles than the C2 position. wuxiapptec.comacs.org

| Step | Reaction | Reagents | Key Intermediate/Product |

| 1 | Chlorination | POCl₃ | 2-Amino-4-chloropyrimidine derivative |

| 2 | Nucleophilic Aromatic Substitution | Dimethylamine | This compound |

Methylation of Pyrimidine Derivatives

While direct synthesis is common, the methylation of a suitable pyrimidine precursor presents an alternative route. This could theoretically involve the exhaustive methylation of the amino group at the 4-position of a 2,4-diaminopyrimidine (B92962) derivative. However, controlling the regioselectivity and the degree of methylation can be challenging. The relative nucleophilicity of the different nitrogen atoms in the molecule, including the ring nitrogens, would need to be carefully considered. Research on the methylation of aminopyrimidines indicates that the reaction can occur on both the exocyclic amino groups and the ring nitrogens, with the outcome often dependent on the specific substrate and reaction conditions.

Condensation Reactions

Condensation reactions provide a direct method for the construction of the pyrimidine ring from acyclic precursors. This typically involves the reaction of a 1,3-dielectrophilic component with a guanidine (B92328) derivative. For the synthesis of this compound, a potential, though not explicitly found, strategy would involve the condensation of guanidine with a β-dicarbonyl compound or its equivalent, where one of the carbonyl groups is masked or replaced by a dimethylamino group.

The classic Biginelli reaction and its variations exemplify this approach, where an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) condense to form a dihydropyrimidine. A similar strategy using a guanidine derivative and a suitably substituted three-carbon synthon could potentially yield the desired 2,4-diaminopyrimidine core. For instance, the reaction of guanidine hydrochloride with chalcones in the presence of a base is a known method for synthesizing 2,4,6-trisubstituted pyrimidines. nih.gov

Cycloaddition Reactions

Cycloaddition reactions offer another powerful tool for the construction of the pyrimidine ring. These reactions can involve various combinations of reactants to form the six-membered heterocyclic system. For example, a [2+2+2] cycloaddition of two cyanamides and one ynamide, catalyzed by triflic acid, has been shown to be a highly regioselective method for the synthesis of 2,4,6-triaminopyrimidines. rsc.org While not a direct route to the target molecule, this demonstrates the potential of cycloaddition strategies in accessing highly substituted pyrimidine cores.

Another approach involves the [4+2] cycloaddition (Diels-Alder reaction) of a 1,3-diazabutadiene with a suitable dienophile. While less common for the synthesis of simple pyrimidines, this methodology is valuable for constructing more complex fused pyrimidine systems.

Reduction Reactions of Precursors

The reduction of a suitably substituted pyrimidine precursor can also serve as a viable synthetic route. A common strategy involves the reduction of a nitro group to an amino group. For example, a 2-amino-4-(dimethylamino)-5-nitropyrimidine could potentially be synthesized and then the nitro group at the 5-position could be reduced to an amino group, yielding the corresponding 2,4-diamino-5-aminopyrimidine derivative. While this does not directly yield the target compound, it illustrates the utility of reduction reactions in the functionalization of the pyrimidine ring.

Catalytic hydrogenation is a frequently employed method for the reduction of nitro groups in aromatic systems. nih.gov Various catalysts, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), in the presence of hydrogen gas are typically effective. Other reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can also be used. nih.gov

Advanced Reaction Mechanisms and Pathways

The synthesis of this compound, particularly through multi-step approaches involving halogenated pyrimidines, is governed by the principles of nucleophilic aromatic substitution (SNAr). The regioselectivity of these reactions on dichloropyrimidines is a subject of significant interest and can be explained by considering the electronic properties of the pyrimidine ring.

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency makes the ring susceptible to attack by nucleophiles, especially when further activated by electron-withdrawing groups or when bearing good leaving groups like halogens.

In the case of 2,4-dichloropyrimidine, the C4 position is generally more reactive towards nucleophilic attack than the C2 position. wuxiapptec.com This can be rationalized by examining the stability of the Meisenheimer-like intermediate formed upon nucleophilic attack. Attack at C4 allows for the negative charge to be delocalized over both ring nitrogen atoms, leading to a more stable intermediate compared to the intermediate formed from attack at C2, where the charge is primarily delocalized over only one nitrogen. Frontier molecular orbital (FMO) theory also supports this observation, with the lowest unoccupied molecular orbital (LUMO) having a larger coefficient on the C4 carbon, indicating it as the more electrophilic site. stackexchange.com

However, the regioselectivity of SNAr reactions on dichloropyrimidines can be highly sensitive to the presence of other substituents on the ring. wuxiapptec.comwuxiapptec.com

Electron-donating groups at the C6 position can reverse the typical C4 selectivity, favoring substitution at the C2 position. wuxiapptec.comwuxiapptec.com This is attributed to the alteration of the electronic distribution within the pyrimidine ring, which can be analyzed using quantum mechanical calculations of the LUMO and LUMO+1 orbitals. wuxiapptec.com

Electron-withdrawing groups at the C5 position generally enhance the reactivity at the C4 position. nih.govacs.org

Steric hindrance can also play a role, potentially directing the nucleophile to the less sterically encumbered position.

Nucleophilic and Electrophilic Substitution Reactions on the Pyrimidine Moiety

The pyrimidine ring's electron-deficient character makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions. wikipedia.orgechemi.com Conversely, electrophilic substitution is generally less facile but can be directed to the 5-position, which is comparatively less electron-deficient. wikipedia.orgresearchgate.net

Nucleophilic Substitution: In precursors to this compound that bear suitable leaving groups, such as halogens, nucleophilic substitution is a primary method for introducing the diamine structure. For instance, the synthesis of various 2,4-diaminopyrimidine derivatives often starts from a 2,4-dichloro- or 2-amino-4,6-dichloropyrimidine (B145751) core. mdpi.commdpi.com The C4 position is typically more reactive towards nucleophiles than the C2 position. stackexchange.com In the synthesis of related 5-substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines from a 2,4-diazidopyrido[3,2-d]pyrimidine precursor, SNAr reactions with N-, O-, and S-nucleophiles proceeded selectively at the C4 position. nih.gov The mechanism involves the attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex), which is stabilized by the electron-withdrawing nitrogen atoms of the ring, followed by the departure of the leaving group. echemi.com

Electrophilic Substitution: The presence of the amino and dimethylamino groups, which are electron-donating, activates the pyrimidine ring, particularly at the C5 position, towards electrophilic attack. researchgate.net While the parent pyrimidine undergoes electrophilic substitution only under forcing conditions, substituted pyrimidines with activating groups can undergo reactions such as halogenation and nitration at the 5-position. wikipedia.orgresearchgate.net For example, the synthesis of 5-iodo-2,4-diaminopyrimidine derivatives has been successfully achieved using N-iodosuccinimide, demonstrating the feasibility of electrophilic halogenation at this position. mdpi.com

Oxidation and Reduction Reactions of Derivatives

The pyrimidine ring can undergo both oxidation and reduction reactions, typically involving the C5-C6 double bond or substituents on the ring.

Reduction: Due to its relatively low aromaticity, the pyrimidine ring is more easily reduced compared to rings like pyridine. researchgate.net Catalytic hydrogenation using platinum, palladium, or nickel catalysts, as well as reduction with metal hydrides like sodium borohydride, can reduce the C5-C6 double bond to yield dihydropyrimidines or fully saturated tetrahydropyrimidine (B8763341) derivatives. researchgate.netumich.edursc.org The specific outcome and regioselectivity of the reduction can be highly dependent on the substituents present on the pyrimidine ring and the reaction conditions employed. rsc.org

Oxidation: The oxidation of the pyrimidine ring itself is less common, but substituents on the ring can be readily oxidized. For instance, alkyl-substituted pyrimidines can be oxidized using reagents like potassium permanganate (B83412) (KMnO₄) to yield the corresponding carboxylic acids. researchgate.net Oxidation can also lead to the formation of diols or epoxides on the ring system. researchgate.net The electron-rich nature of the this compound ring, due to the two amino groups, would likely make it sensitive to strong oxidizing agents, potentially leading to ring cleavage rather than simple oxidation.

Aldol (B89426) Condensation Mechanisms of Active Methyl Groups

Aldol condensation reactions are fundamental carbon-carbon bond-forming reactions that require a molecule with an active methyl or methylene (B1212753) group (a C-H bond adjacent to an electron-withdrawing group). For a derivative of this compound to undergo an aldol reaction, it would need to possess such a group, for example, a methyl group at the C6 position.

The electron-withdrawing nature of the pyrimidine ring acidifies the protons of an attached alkyl group, making them susceptible to deprotonation by a base. This generates a carbanion (enolate) which can then act as a nucleophile. This nucleophile can attack the carbonyl carbon of an aldehyde or ketone, leading to the formation of a β-hydroxy carbonyl compound, which may subsequently dehydrate to form an α,β-unsaturated system. This principle is utilized in the synthesis of various pyrimidine derivatives. For example, 2-amino-4,6-dimethyl pyrimidines have been synthesized from acetyl acetone, which possesses active methyl groups. jocpr.com Tandem Aldol-Michael reactions involving barbituric acid derivatives, which have an active methylene group at C5, have been used to construct complex bis-pyrimidine structures. nih.govresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Reaction for Derivatization)

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, and they are extensively used in the derivatization of pyrimidines. mdpi.comnih.gov The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide or triflate, is particularly prevalent. mdpi.comyoutube.com

This methodology is highly effective for the derivatization of halogenated pyrimidines, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups. mdpi.comresearchgate.net For a compound like this compound, derivatization via Suzuki coupling would typically involve a halogenated precursor, such as a 5-bromo or 6-chloro derivative. The synthesis of 6-aryl-2,4-diaminopyrimidines has been successfully achieved by the Suzuki cross-coupling of 6-chloro-2,4-diaminopyrimidine with various aryl boronic acids. researchgate.net Similarly, 5-aryl groups can be introduced onto the 2,4-diaminopyrimidine core via the Suzuki reaction of a 5-iodo precursor. mdpi.com

The general catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the pyrimidine halide, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the final product and regenerate the palladium(0) catalyst. youtube.com The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and selectivity. mdpi.com

Below is a table summarizing typical conditions used for Suzuki cross-coupling on related 2,4-diaminopyrimidine systems.

| Starting Material | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 6-Chloro-2,4-diaminopyrimidine | Arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 40-75 | researchgate.net |

| 2,4-Diamino-5-iodo-6-substituted pyrimidine | Arylboronic acids | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 61-98 | mdpi.com |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good | mdpi.com |

Synthetic Challenges and Optimization Strategies

The synthesis of substituted pyrimidines like this compound often relies on the construction of the heterocyclic ring from acyclic precursors. The most common approach is the Principal Synthesis, which involves the condensation of a 1,3-dielectrophile with a C-N-C synthon like guanidine. wikipedia.orgorganic-chemistry.org Challenges in this process include controlling regioselectivity, managing side reactions, and achieving high yields under mild conditions.

Optimization strategies often focus on the choice of catalyst, solvent, and reaction temperature to improve the efficiency of the key cyclization step. mdpi.com For instance, the use of ZnCl₂ has been reported to catalyze three-component coupling reactions to form 4,5-disubstituted pyrimidines in a single step. organic-chemistry.org

High-Temperature Cyclization Requirements for Specific Moieties

The crucial ring-closing step in pyrimidine synthesis often requires an energy input to facilitate the intramolecular cyclization and subsequent aromatization, which usually involves the elimination of a water molecule. Consequently, many pyrimidine syntheses are conducted at elevated temperatures (reflux) or with the aid of microwave irradiation to drive the reaction to completion. researchgate.net

For example, the synthesis of certain fused imidazo[1,2-a]pyrimidine (B1208166) systems occurs through a thermal cyclization pattern when the reaction of a precursor with hydrazine (B178648) hydrate (B1144303) is carried out at reflux temperature. researchgate.net Similarly, the solid-phase synthesis of pyridopyrimidines involves a cyclization-assisted cleavage step where the pyrimidine ring is formed upon treatment with an amidine, a process that can be temperature-dependent. nih.gov The optimization of these cyclization reactions involves balancing the need for sufficient thermal energy to overcome the activation barrier against the potential for thermal degradation of reactants or products.

Computational and Theoretical Chemistry Studies

Molecular Modeling and Docking Investigations

Molecular modeling and docking are fundamental in silico techniques used to predict how a molecule like N4,N4-dimethylpyrimidine-2,4-diamine might interact with biological targets, such as proteins and enzymes. These methods are crucial in the early stages of drug discovery.

In Silico Screening for Target Binding Affinities

In silico screening involves using computational algorithms to rapidly assess the binding affinity of a compound against a large library of biological targets. If applied to this compound, this process would involve:

Virtual Screening: The 3D structure of this compound would be computationally tested against the binding sites of numerous known proteins.

Scoring Functions: Sophisticated scoring functions would then estimate the binding energy for each interaction. A lower binding energy typically suggests a more favorable interaction.

This screening could hypothetically identify potential protein targets for which this compound has a high affinity, thereby suggesting its potential biological functions or therapeutic applications.

Prediction of Binding Modes and Interactions with Biological Targets

Once a potential target is identified, molecular docking simulations are used to predict the precise way in which this compound would bind. This analysis would reveal:

Binding Pose: The preferred orientation and conformation of the compound within the protein's binding site.

Key Interactions: The specific types of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

For this compound, docking studies would likely show the pyrimidine (B1678525) ring's nitrogen atoms and the amino groups acting as hydrogen bond acceptors and donors, respectively, which are critical for molecular recognition.

Structure-Based Drug Design Approaches

Structure-based drug design utilizes the 3D structural information from molecular docking to guide the chemical modification of a compound to improve its binding affinity and selectivity. For this compound, this approach would involve analyzing its predicted binding mode to:

Identify regions of the molecule that could be modified to form additional favorable interactions with the target.

Suggest chemical alterations to enhance properties like specificity and reduce potential off-target effects.

This iterative process of computational prediction and subsequent chemical synthesis is a cornerstone of modern medicinal chemistry.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule, which govern its reactivity and interactions.

Density Functional Theory (DFT) Studies

DFT studies on this compound would involve solving approximations of the Schrödinger equation to determine the molecule's electronic structure. Such studies would calculate:

Optimized Geometry: The most stable 3D arrangement of the atoms in the molecule.

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability.

Analysis of Electronic Structure and Charge Distribution

A detailed analysis of the DFT results would elucidate the electronic characteristics of this compound. This includes:

Electron Density Distribution: Mapping the electron density to identify electron-rich and electron-poor regions of the molecule. The nitrogen atoms of the pyrimidine ring and the amino groups are expected to be electron-rich centers.

Electrostatic Potential Maps: Visualizing the electrostatic potential on the molecule's surface to predict sites for electrophilic and nucleophilic attack.

Partial Atomic Charges: Calculating the charge localized on each atom, which helps in understanding intermolecular interactions, particularly hydrogen bonding.

These quantum chemical insights are invaluable for rationalizing the molecule's behavior in chemical reactions and biological systems.

Molecular Dynamics Simulations (MDS) and Conformational Stability Analysis

Molecular dynamics simulations are a computational method used to study the physical movements of atoms and molecules over time. While specific MDS studies focusing solely on this compound are not extensively documented in publicly available literature, the conformational behavior of the broader class of substituted 2,4-diaminopyrimidines is a subject of scientific interest. The conformation of these molecules, which refers to the spatial arrangement of their atoms, can significantly influence their biological activity.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are a key computational tool in medicinal chemistry that aim to correlate the chemical structure of compounds with their biological activity. This is achieved by developing mathematical models that relate molecular descriptors (numerical representations of molecular properties) to experimental activity data. Pharmacophore modeling, a related technique, focuses on identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity.

3D-QSAR Studies for Activity Prediction

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful techniques used to predict the biological activity of new compounds. These methods build models based on the 3D structures of a series of molecules and their corresponding activities.

For derivatives of the pyrimidine-2,4-diamine scaffold, 3D-QSAR studies have been successfully applied to develop predictive models for their activity as kinase inhibitors, which are important targets in cancer therapy. For example, in studies of N2,N4-disubstituted pyrimidine-2,4-diamines as inhibitors of Cyclin-Dependent Kinases 2 and 9 (CDK2 and CDK9), 3D-QSAR models have been generated to guide the design of more potent inhibitors. nih.govrsc.org These models help in understanding how modifications to the pyrimidine-2,4-diamine core affect inhibitory activity.

Below is an interactive data table summarizing representative inhibitory activities of some N2,N4-disubstituted pyrimidine-2,4-diamine derivatives against CDK2 and CDK9, which are often used to build 3D-QSAR models.

| Compound | R3 Substituent | R4 Substituent | R5 Substituent | CDK2/cyclin A IC50 (μM) | CDK9/cyclin T1 IC50 (μM) |

| 2e | H | H | H | 0.24 ± 0.04 | 0.095 ± 0.004 |

| 3a | H | H | H | 1.10 ± 0.15 | 0.48 ± 0.22 |

| 3b | H | H | H | 0.38 ± 0.06 | 0.08 ± 0.001 |

| 3c | H | H | H | 0.30 ± 0.07 | 0.065 ± 0.023 |

| 3d | H | H | H | 0.13 ± 0.02 | 0.66 ± 0.02 |

| 3g | H | F | H | 0.083 ± 0.035 | 0.10 ± 0.01 |

| 3i | H | OCH3 | H | 0.57 ± 0.08 | 0.19 ± 0.02 |

| 3j | H | CH3 | H | 2.90 ± 0.06 | 0.16 ± 0.02 |

| 3k | H | H | H | 0.44 ± 0.04 | 0.083 ± 0.002 |

Data sourced from a study on N2,N4-disubstituted pyrimidine-2,4-diamines as CDK2/CDK9 inhibitors. lookchem.com

Pharmacophore Elucidation for Target Interaction

Pharmacophore modeling is instrumental in identifying the key chemical features of a ligand that are necessary for it to bind to a specific biological target. A pharmacophore model typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, and their spatial relationships.

For the pyrimidine-2,4-diamine scaffold, pharmacophore models have been developed to understand the structural requirements for potent inhibition of various kinases. Guided by these pharmacophoric features, novel N2,N4-diphenylpyrimidine-2,4-diamines have been designed and synthesized as potent inhibitors of CDK2 and CDK9. nih.gov These models reveal the crucial interaction points between the inhibitor and the ATP-binding site of the kinases. For instance, the pyrimidine ring itself often participates in key hydrogen bonding interactions with the hinge region of the kinase, a critical feature for potent inhibition. lookchem.com The substituents at the N2 and N4 positions are then explored to optimize interactions with other parts of the binding pocket, guided by the pharmacophore model. The development of such models is a crucial step in the structure-based design of new and more effective therapeutic agents. rsc.org

Advanced Biological and Pharmacological Research

Mechanism of Action Studies on Specific Molecular Targets

The biological activity of N4,N4-dimethylpyrimidine-2,4-diamine and its analogs is rooted in their ability to interact with a variety of key cellular targets, including enzymes and proteins involved in cell cycle regulation, adhesion, and metabolism.

Enzyme Inhibition (e.g., Nitric Oxide Synthase, EHMT2, CDK2, CDK9)

The 2,4-diaminopyrimidine (B92962) core is a privileged scaffold known to interact with the ATP-binding sites of numerous kinases and other enzymes.

Nitric Oxide Synthase (NOS): While direct inhibitory action of this compound on nitric oxide synthase has not been extensively documented, related compounds within the diaminopyrimidine class have shown activity. For instance, 2,4-diamino-6-hydroxy-pyrimidine, an inhibitor of GTP cyclohydrolase I, blocks the synthesis of tetrahydrobiopterin (BH4), an essential cofactor for inducible nitric oxide synthase (iNOS). This compound has been shown to suppress the expression of iNOS mRNA and protein in murine macrophages. Overproduction of nitric oxide by the neuronal isoform of NOS (nNOS) is implicated in neurodegenerative disorders and neuropathic pain, making selective nNOS inhibitors a therapeutic goal.

EHMT2 (G9a): The euchromatic histone-lysine N-methyltransferase 2 (EHMT2), also known as G9a, is a target for which pyrimidine-2,4-diamine derivatives have been investigated. In a study focused on discovering novel EHMT2 inhibitors, a compound featuring a dimethyl-pyrimidine-2,4-diamine core was used as a template for virtual screening of a chemical library. This approach led to the identification of promising new candidates as potential EHMT2 inhibitors, highlighting the utility of the pyrimidine-diamine scaffold in targeting this enzyme.

CDK2 and CDK9: Cyclin-dependent kinases (CDKs) are crucial for cell cycle regulation and gene transcription, making them prominent targets in oncology. A series of N2,N4-disubstituted pyrimidine-2,4-diamines have been identified as potent inhibitors of both CDK2 and CDK9. nih.gov For instance, the most potent inhibitors in one study, compounds 3g and 3c , exhibited IC50 values of 83 nM and 65 nM against CDK2 and CDK9, respectively. nih.gov These compounds were found to induce cell cycle arrest in the G2/M phase in triple-negative breast cancer cells. nih.gov

| Compound | Target Enzyme | IC50 (nM) |

| 3g | CDK2/cyclin A | 83 |

| 3c | CDK9/cyclin T1 | 65 |

This table displays the inhibitory concentrations (IC50) of the most potent N2,N4-disubstituted pyrimidine-2,4-diamine derivatives against CDK2 and CDK9.

Receptor Modulation

Current scientific literature does not provide significant evidence for the direct modulation of specific receptors by this compound. The primary focus of research for this class of compounds has been on enzyme inhibition.

Integrin Modulation and Cell Adhesion Effects

Integrins are key cell surface receptors that mediate cell adhesion to the extracellular matrix and play a vital role in cell migration. nih.govnih.gov While direct modulation of integrins by this compound is not well-documented, related pyrimidine-2,4-diamine analogues have demonstrated significant effects on cell adhesion and migration. In a study investigating their anticancer activity, a series of these analogues were found to have significant inhibitory effects on the adhesion, migration, and invasion of colorectal and non-small cell lung cancer cells. This suggests that derivatives of the pyrimidine-2,4-diamine scaffold may interfere with the processes governed by integrins and other cell adhesion molecules, although the precise mechanism remains an area for further investigation. plos.org

Antifolate Mechanisms

A well-established mechanism of action for 2,4-diaminopyrimidine derivatives is the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway. wikipedia.orgtaylorandfrancis.commdpi.com Antifolates block the action of folic acid, thereby inhibiting the synthesis of essential precursors for DNA, RNA, and proteins. wikipedia.org This action is particularly toxic to rapidly dividing cells. The 2,4-diaminopyrimidine structure is a key component of several antibacterial and antiprotozoal drugs that selectively target microbial DHFR. nih.gov Research has demonstrated that various 2,4-diaminopyrimidine derivatives are competitive inhibitors of DHFR, with some compounds showing K values in the picomolar range. nih.gov These findings confirm that the antifolate mechanism is a significant contributor to the biological activity of this class of compounds. nih.gov

Structure-Activity Relationship (SAR) Investigations of Derivatives

The biological activity of pyrimidine-2,4-diamine derivatives is highly dependent on the nature and position of substituents on the pyrimidine (B1678525) ring and the amino groups.

Impact of Substituent Effects on Biological Activity

Structure-activity relationship (SAR) studies have provided valuable insights into optimizing the potency and selectivity of pyrimidine-2,4-diamine derivatives. researchgate.netmdpi.com

In the context of CDK inhibition, SAR exploration of N2,N4-disubstituted pyrimidine-2,4-diamines revealed that various substitutions on the N2 and N4 positions significantly influence inhibitory activity against both CDK2 and CDK9. nih.gov Twenty-four novel derivatives were synthesized and evaluated, leading to the identification of compounds with potent inhibitory activities in the nanomolar range. nih.gov

| Compound Class | Target | Key SAR Findings |

| N2,N4-disubstituted pyrimidine-2,4-diamines | CDK2/CDK9 | Substitutions at N2 and N4 positions are critical for potent, nanomolar-level inhibition. nih.gov |

| Dihydrophthalazine appended 2,4-diaminopyrimidines | DHFR (B. anthracis) | The size, shape, and flexibility of substituents significantly impact antibacterial activity (MIC values). nih.gov |

This table summarizes key structure-activity relationship (SAR) findings for derivatives of this compound.

Structural Optimization for Enhanced Potency and Selectivity

The optimization of the 2,4-diaminopyrimidine scaffold, from which this compound is derived, has been a key focus of medicinal chemistry efforts to improve potency and selectivity for various biological targets. Structure-activity relationship (SAR) studies have been instrumental in guiding these modifications.

For instance, in the development of cyclin-dependent kinase (CDK) inhibitors, systematic structural modifications of the 2,4-diaminopyrimidine core have been shown to significantly influence inhibitory activity and selectivity. One study, starting from a known kinase inhibitor, BTX-A51, synthesized a series of 2,4-diaminopyrimidine derivatives to target CDK7. nih.gov Through these modifications, compound 22 was identified as a potent CDK7 inhibitor with an IC50 value of 7.21 nM. nih.gov Molecular docking and dynamics simulations revealed that the introduction of a sulfonyl group at the ortho position of the aniline moiety was crucial for enhanced binding affinity to CDK7, while an acetyl group contributed to increased selectivity against CDK9. nih.gov

Further SAR studies on 2,4-diaminopyrimidine derivatives have explored various substitutions at different positions of the pyrimidine ring. Modifications at the C2, C4, and C5 positions have been systematically evaluated. For example, changing the substituent at the C5 position from a chlorine atom to other groups like methyl, methoxy, cyclopropyl, or phenyl was found to decrease CDK7 inhibitory activity. nih.gov However, replacing chlorine with bromine resulted in a derivative with the best selectivity for CDK7 over CDK9. nih.gov At the C2 position, the stereochemistry of amine substituents was shown to be critical; a trans-1,4-cyclohexanediamine at C2 was found to be about 15-fold more potent against CDK7 than its cis counterpart. nih.gov

In another context, the optimization of 2,4-diaminopyrimidines as growth hormone secretagogue receptor (GHS-R) antagonists demonstrated that substitutions at the 4- and 6-positions are critical for potency and selectivity. Specifically, derivatives with 6-norbornenyl and 6-tetrahydrofuranyl substituents showed potent GHS-R antagonism and a remarkable 1000-fold selectivity against dihydrofolate reductase. uni-saarland.de These examples underscore the importance of targeted structural modifications in fine-tuning the pharmacological profile of 2,4-diaminopyrimidine-based compounds to achieve desired therapeutic effects.

Preclinical Evaluation of Therapeutic Potential

Derivatives of the 2,4-diaminopyrimidine scaffold have demonstrated significant anticancer potential in a variety of preclinical models. A series of novel 2,4-diaminopyrimidine derivatives featuring triazolopiperazine or 1,4,8-triazaspiro[4.5]decan-3-one scaffolds were synthesized and evaluated for their antitumor activities. rsc.org Among these, compounds 9k and 13f emerged as the most promising, exhibiting potent activity against a panel of four cancer cell lines: A549 (lung carcinoma), HCT-116 (colorectal carcinoma), PC-3 (prostate cancer), and MCF-7 (breast cancer). rsc.org The IC50 values for these compounds were in the low micromolar range, indicating significant cytotoxic effects. rsc.org Further investigation into the mechanism of action of compound 9k in A549 cells revealed that it inhibited cell proliferation, induced apoptosis by decreasing the mitochondrial membrane potential, suppressed tumor cell migration, and caused cell cycle arrest at the G2-M phase. rsc.org

In the realm of targeted therapies, 2,4-diaminopyrimidine derivatives have been developed as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer. A series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives were identified as dual inhibitors of CDK6 and CDK9. mdpi.com The lead compound from this series, 66 , not only demonstrated potent inhibition of CDK6 and CDK9 but also showed good selectivity over CDK2. mdpi.com In cellular assays, compound 66 inhibited cell proliferation by inducing cell cycle arrest and apoptosis. mdpi.com Crucially, this compound also showed significant tumor growth inhibition in a xenograft mouse model with no apparent toxicity, highlighting its therapeutic potential. mdpi.com

Another study focused on developing deuterated N2, N4-diphenylpyridine-2,4-diamine derivatives as EGFR inhibitors to overcome resistance. mdpi.com The deuterated compound 14o exhibited potent antiproliferative activity against cancer cell lines with EGFR mutations, with IC50 values in the nanomolar range. mdpi.com In a xenograft mouse model, 14o effectively inhibited tumor growth at a lower dosage compared to its non-deuterated counterpart, demonstrating improved metabolic stability and efficacy. mdpi.com

A series of pyrimidine-2,4-diamine analogues were also investigated for their anticancer activity by targeting GTSE1. nih.gov The active compound, Y18 , significantly inhibited the proliferation of colorectal and non-small cell lung cancer cells by inducing cell cycle arrest and senescence. nih.gov In vivo, Y18 also effectively suppressed tumor growth with minimal side effects. nih.gov

| Compound | Cancer Cell Line | Activity (IC50, μM) | Reference |

|---|---|---|---|

| 9k | A549 | 2.14 | rsc.org |

| 9k | HCT-116 | 3.59 | rsc.org |

| 9k | PC-3 | 5.52 | rsc.org |

| 9k | MCF-7 | 3.69 | rsc.org |

| 13f | A549 | 1.98 | rsc.org |

| 13f | HCT-116 | 2.78 | rsc.org |

| 13f | PC-3 | 4.27 | rsc.org |

| 13f | MCF-7 | 4.01 | rsc.org |

| 14l | Baf3-EGFR L858R/T790M/C797S | 0.008 - 0.011 | mdpi.com |

| 14l | Baf3-EGFR Del19/T790M/C797S | 0.008 - 0.011 | mdpi.com |

Research into the antimicrobial and antifungal properties of 2,4-diaminopyrimidine derivatives has been conducted, although specific studies focusing on this compound are limited in the public domain. However, broader studies on the 2,4-diaminopyrimidine scaffold have shown promise. For example, a new class of antibacterial agents based on a 5-aryl-N2,N4-dibutylpyrimidine-2,4-diamine scaffold was developed and showed potent activity against a panel of bacterial strains, including methicillin- and vancomycin-resistant Staphylococcus aureus and Escherichia coli. nih.gov Compound 12 from this series, which has a 4-chlorophenyl substituent, was particularly potent, with a minimum inhibitory concentration (MIC) of 1 µg/mL against a resistant S. aureus strain. nih.gov

Another study designed and synthesized hybrids of tetrahydrocarbazole and the 2,4-diaminopyrimidine scaffold. nih.gov Compound 12c from this series demonstrated potent antibacterial activity against S. aureus and E. coli with MIC values ranging from 0.39 to 0.78 μg/mL. nih.gov Furthermore, this compound was effective against a panel of multidrug-resistant strains of S. aureus. nih.gov

In the context of anti-tubercular activity, a series of 2,4-diaminopyrimidine core-based derivatives were synthesized to inhibit the dihydrofolate reductase in Mycobacterium tuberculosis. nih.gov One compound, 16l , exhibited good anti-TB activity with a MIC of 6.25 μg/mL and showed significant selectivity against vero cells. nih.gov

While these studies highlight the potential of the broader 2,4-diaminopyrimidine class of compounds as antimicrobial agents, further research is needed to specifically evaluate the antibacterial and antifungal efficacy of this compound and its close derivatives.

| Compound | Bacterial Strain | Activity (MIC, μg/mL) | Reference |

|---|---|---|---|

| 12 | S. aureus (Mu50 MRSA/VISA) | 1 | nih.gov |

| 12c | S. aureus Newman | 0.39 - 0.78 | nih.gov |

| 12c | E. coli AB1157 | 0.39 - 0.78 | nih.gov |

| 16l | M. tuberculosis H37Ra | 6.25 | nih.gov |

The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore in antimalarial drug discovery, with the notable example of pyrimethamine. Research has continued to explore new derivatives for improved efficacy, particularly against drug-resistant strains of Plasmodium falciparum. A study focused on N2,N4-diphenylpyrimidine-2,4-diamines aimed to enhance the antimalarial potency, selectivity, and solubility of this scaffold. nih.gov Through structural modifications of the anilino groups at the 2- and 4-positions, compound 11 was identified as a potent antimalarial agent with an IC50 of 0.66 µM against the 3D7 strain of P. falciparum. nih.gov This compound also demonstrated a good selectivity index of approximately 40 against the HepG2 human cell line, along with favorable solubility and metabolic stability. nih.gov

Currently, there is a lack of specific research in the public domain detailing the immunomodulatory effects or the potential therapeutic applications in autoimmune diseases of compounds with the this compound scaffold. While the broader field of small molecules is being explored for the treatment of autoimmune disorders by targeting key enzymes in immune response pathways, specific studies involving this particular class of pyrimidine derivatives are yet to be published. rockefeller.edu Therefore, the potential of this compound and its analogs in modulating immune responses and treating autoimmune conditions remains an unexplored area of research.

Studies in β-Thalassemia Management

No research data is currently available to support the role or potential efficacy of this compound in the treatment or management of β-Thalassemia.

Advanced Characterization of Molecular Interactions

Detailed studies characterizing the specific molecular interactions of this compound are not present in the current body of scientific literature.

Binding Affinity Studies with Receptors and Enzymes

There are no available studies that report the binding affinity of this compound with any specific biological receptors or enzymes.

Hydrogen Bonding and Electrostatic Interaction Analysis

A specific analysis of the hydrogen bonding patterns and electrostatic interactions of this compound with biological targets has not been published.

Intercalation into Biological Macromolecules (e.g., DNA)

There is no scientific evidence to suggest or confirm that this compound intercalates into DNA or other biological macromolecules.

Emerging Applications and Future Research Directions

Applications in Material Science and Advanced Materials

The bifunctional nature of N4,N4-dimethylpyrimidine-2,4-diamine makes it a valuable building block in the synthesis of advanced materials with tailored properties.

While direct studies on polymers synthesized from this compound are not extensively documented, the broader class of aromatic and heteroaromatic diamines is crucial in the production of high-performance polymers like polyimides. These polymers are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. The incorporation of the pyrimidine (B1678525) ring into a polymer backbone is anticipated to enhance its thermal properties due to the inherent rigidity and aromaticity of the heterocyclic structure. For instance, a related compound, N4,N4-dimethylpyrimidine-4,6-diamine, is noted for its contribution to the development of advanced polymers with enhanced properties. myskinrecipes.com The thermal stability of such polymers is often evaluated by thermogravimetric analysis (TGA), with key metrics being the temperature at which 5% or 10% weight loss occurs. Future research could focus on synthesizing and characterizing polymers derived from this compound to explore their thermal decomposition profiles and potential for high-temperature applications.

The pyrimidine core of this compound is a π-conjugated system, which is a fundamental characteristic of many functional organic materials. The development of novel liquid crystals, light-emitting materials, and substances with nonlinear optical (NLO) properties often relies on molecules with extended π-systems and tunable electronic properties. mdpi.comnipne.ro The amino substituents on the pyrimidine ring can be modified to influence the molecule's electronic and physical properties, potentially leading to materials with desirable optical characteristics. For example, the investigation of a 2-amino-4,6-dimethylpyrimidine (B23340) benzoic acid single crystal has shown its potential for NLO applications. researchgate.net Research in this area could involve the synthesis of derivatives of this compound with extended conjugation to explore their utility in optoelectronic devices.

Role in Catalysis and Chemical Reagents

The presence of both a primary and a tertiary amine group makes this compound a versatile chemical reagent and a potential catalyst. The basicity of the nitrogen atoms allows it to act as a catalyst in various organic reactions. smolecule.com Substituted pyrimidines have been employed in a range of catalytic applications, including multicomponent reactions for the synthesis of other heterocyclic compounds. researchgate.netnanobioletters.commdpi.com While specific catalytic applications of this compound are not yet widely reported, its structural features suggest its potential as a bifunctional catalyst or as a ligand for metal-catalyzed reactions.

Corrosion Inhibition Studies

Organic compounds containing heteroatoms like nitrogen are effective corrosion inhibitors for metals, particularly in acidic environments. These molecules function by adsorbing onto the metal surface, forming a protective layer that impedes the corrosion process. Pyrimidine derivatives have been extensively studied as corrosion inhibitors for mild steel. frontiersin.orgresearchgate.net The effectiveness of these inhibitors is attributed to the presence of nitrogen atoms and the π-electrons of the pyrimidine ring, which facilitate strong adsorption onto the metal surface.

Studies on related pyrimidine compounds have shown high inhibition efficiencies, often exceeding 90%. For instance, imidazo[1,2-a]pyrimidine (B1208166) derivatives have demonstrated excellent performance in inhibiting the corrosion of mild steel in hydrochloric acid. frontiersin.org The adsorption of these inhibitors typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. While specific data for this compound is not available, its structural similarity to known pyrimidine-based corrosion inhibitors suggests its potential in this application.

Table 1: Corrosion Inhibition Efficiency of Selected Pyrimidine Derivatives on Mild Steel in 1 M HCl

| Inhibitor | Concentration (mmol/L) | Inhibition Efficiency (%) | Reference |

|---|---|---|---|

| 2,4-diphenylbenzo nanobioletters.commdpi.comimidazo[1,2-a]pyrimidine (DPIP) | 0.1 | 90.5 | frontiersin.org |

| 2-(4-octylphenyl)-4-phenylbenzo nanobioletters.commdpi.comimidazo[1,2-a]pyrimidine (OPIP) | 0.1 | 91.9 | frontiersin.org |

| 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole (4-POX) | 1 | 91 | imist.ma |

| 2-(2,4-dimethoxybenzylidene)-N-phenylhydrazinecarbothioamide (DP) | 5 | 94.8 | icrc.ac.ir |

Pharmaceutical Development and Quality Control

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast number of therapeutic agents. The 2,4-diaminopyrimidine (B92962) scaffold, in particular, is a well-known pharmacophore found in drugs targeting dihydrofolate reductase (DHFR), an essential enzyme in many organisms. For instance, derivatives of N2,N4-diphenylpyrimidine-2,4-diamine have been synthesized and evaluated as potential kinase-targeted antimalarial agents. nih.gov This highlights the importance of the 2,4-diaminopyrimidine core in designing molecules with specific biological activities. This compound can serve as a crucial intermediate in the synthesis of more complex pharmaceutical compounds. myskinrecipes.commyskinrecipes.com Its reactive primary amine group allows for further functionalization to create a diverse library of compounds for drug discovery programs. In the context of quality control, the development of analytical methods for the detection and quantification of this compound would be essential if it were to be used as a key starting material in the manufacturing of an active pharmaceutical ingredient (API). Such methods would ensure the purity and consistency of the final drug product.

Impurity Profiling and Reference Standards in Drug Manufacturing

In the manufacturing of Active Pharmaceutical Ingredients (APIs), ensuring the purity of the final product is a critical requirement mandated by regulatory authorities like the International Conference on Harmonisation (ICH) and the Food and Drug Administration (FDA). nih.gov Impurity profiling, which involves the identification and quantification of unwanted chemicals, is essential for guaranteeing the efficacy and safety of pharmaceutical products. nih.gov

This compound, as a chemical intermediate, can be used in the synthesis of more complex pharmaceutical molecules. myskinrecipes.com During such multi-step syntheses, it or its related derivatives could potentially be carried over as impurities in the final API. The sources of impurities in pharmaceutical production are varied, including starting materials, reagents, catalysts, and degradation products. nih.gov Therefore, having well-characterized reference standards for potential impurities like this compound is crucial for quality control.

Reference standards are highly purified compounds used as a benchmark for analytical tests. cymitquimica.com The availability of this compound as a reference standard allows pharmaceutical manufacturers to develop and validate analytical methods to detect and quantify its presence, even at trace levels. cymitquimica.com A variety of advanced analytical and hyphenated techniques are employed for this purpose, ensuring the final drug product meets the stringent purity requirements. nih.gov

Table 1: Techniques for Impurity Profiling in Pharmaceutical Manufacturing

| Technique Category | Specific Methods | Application in Profiling |

| Chromatography | High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), High-Performance Thin-Layer Chromatography (HPTLC) | Separation and quantification of impurities from the API. nih.gov |

| Mass Spectrometry | Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and structural elucidation of unknown impurities based on mass-to-charge ratio. nih.gov |

| Spectroscopy | Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet (UV) Spectrometry | Structural characterization of isolated impurities. nih.gov |

| Hybrid Techniques | Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR), LC-NMR-MS | Provides comprehensive structural information on impurities directly from complex mixtures. nih.gov |

Strategic Outlook for Drug Discovery and Development

The pyrimidine-2,4-diamine core is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. This versatility has made it a cornerstone for the development of novel therapeutics. gsconlinepress.comjacsdirectory.com

Drug discovery often begins with the screening of large compound libraries to identify initial "hits" that exhibit activity against a specific biological target. High-throughput screening (HTS) has been instrumental in evaluating pyrimidine-based libraries against various targets. nih.govrsc.org For instance, screening the LIBRA compound library against Trypanosoma brucei identified a 2,4-diaminopyrimidine scaffold as a potent inhibitor of pteridine (B1203161) reductase 1 (TbPTR1), an enzyme essential for the parasite. nih.gov

Once a hit is identified, the process of lead optimization begins. This involves systematically modifying the chemical structure of the hit compound to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). Research on pyrimidine-2,4-diamine derivatives showcases extensive lead optimization efforts. nih.govnih.gov By varying the substituent groups on the pyrimidine core, researchers can fine-tune the compound's interaction with its target and enhance its drug-like properties. nih.govacs.org

Table 2: Examples of Lead Optimization in Pyrimidine-2,4-diamine Derivatives

| Compound Series | Therapeutic Target | Key Optimization Findings |

| Pyrido[2,3-d]pyrimidine-2,4-diamines | mTOR Kinase | Discovery of a novel series of potent and selective mTOR inhibitors with good cellular antiproliferative activity. medchemexpress.com |

| 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamines | CDK6 and CDK9 | Intensive structural modifications led to a potent dual inhibitor that suppressed downstream signaling and inhibited tumor growth in a xenograft model. acs.org |

| N2,N4-diphenylpyrimidine-2,4-diamines | Plasmodium falciparum (Malaria) | Structural modifications improved potency and selectivity; compound 11 showed an IC50 of 0.66 µM with reasonable solubility and metabolic stability. nih.gov |

| 2-Amino-4,6-diarylpyrimidine-5-carbonitriles | Adenosine A1 Receptor (A1AR) | Exploration of the chemical space around the scaffold led to the identification of potent and highly selective A1AR antagonists. nih.gov |

The structural versatility of the pyrimidine-2,4-diamine scaffold continues to drive its exploration into new therapeutic areas. Current research highlights its potential in oncology, infectious diseases, and inflammatory conditions. rsc.orgnih.govmdpi.com

In oncology, derivatives are being developed as potent kinase inhibitors. acs.orgnih.gov For example, novel 2,4-diaminopyrimidine derivatives have shown significant antitumor activity against multiple cancer cell lines, including A549 (lung), HCT-116 (colon), PC-3 (prostate), and MCF-7 (breast). rsc.org Mechanistic studies revealed that these compounds can induce cancer cell apoptosis, inhibit cell migration, and cause cell cycle arrest. rsc.org Another frontier is overcoming drug resistance; deuterated N2, N4-diphenylpyridine-2,4-diamine derivatives are being investigated as EGFR inhibitors to combat resistance in non-small cell lung cancer (NSCLC). nih.gov

Beyond cancer, this scaffold is crucial in the search for new anti-infective agents. Researchers have designed and synthesized 2,4-diaminopyrimidine derivatives as inhibitors of dihydrofolate reductase in Mycobacterium tuberculosis (mt-DHFR), a key target for anti-tuberculosis drugs. mdpi.comnih.gov

Table 3: Investigational Therapeutic Targets for Pyrimidine-2,4-diamine Derivatives

| Therapeutic Area | Biological Target/Disease | Example Derivative Class | Research Finding |

| Oncology | Cyclin-Dependent Kinases (CDK6/9) | 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamines | Development of dual inhibitors with potent antitumor activity. acs.org |

| Oncology | Epidermal Growth Factor Receptor (EGFR) | N2, N4-diphenylpyridine-2,4-diamine derivatives | Designed to overcome C797S-mediated resistance in NSCLC. nih.gov |

| Oncology | Multiple Cancer Cell Lines | 2,4-diaminopyrimidine derivatives with triazolopiperazine scaffolds | Compounds 9k and 13f showed potent activity with IC50 values in the low micromolar range. rsc.org |

| Infectious Disease | Mycobacterium tuberculosis (DHFR) | 2,4-diamino-5-aryl-6-substituted pyrimidines | Compound 16l showed good anti-tubercular activity (MIC = 6.25 µg/mL) with significant selectivity. mdpi.com |

| Infectious Disease | Trypanosoma brucei (PTR1) | 4-(benzyloxy)pyrimidine-2,6-diamine | Identified as a potent inhibitor through high-throughput screening. nih.gov |

Patent Landscape and Intellectual Property in Pyrimidine-2,4-diamine Research

The significant therapeutic potential of pyrimidine-2,4-diamine derivatives is reflected in a robust and active patent landscape. Numerous patents have been filed by pharmaceutical companies and research institutions to protect novel chemical entities, their synthesis, and their use in treating various diseases, particularly cancer. google.com

A review of the patent literature reveals a strong focus on the development of kinase inhibitors. Patents often claim a core pyrimidine-2,4-diamine structure with variations in substituent groups, aiming to cover a broad chemical space. nih.govgoogle.com These patents are crucial for securing the commercial viability of a potential drug, providing a period of market exclusivity that justifies the substantial investment required for drug development. The intellectual property surrounding these compounds underscores their importance and the ongoing competition to develop next-generation therapeutics based on this versatile scaffold.

Table 4: Representative Patents for Pyrimidine-2,4-diamine Derivatives

| Patent Number | Title/Focus | Assignee/Applicant | Therapeutic Area |

| EP2925744A4 | Pyrimidine-2,4-diamine derivatives useful in treating cancer | (Not specified in source) | Oncology google.com |

| WO2014125444A1 | Preparation of Heterocyclic Amides as RIP1 Kinase Inhibitors for Therapy | (Not specified in source) | Inflammatory Diseases nih.gov |

| CN116003331A | Preparation of 2,4-Diarylaminopyrimidine Derivatives as IL-6 and IL-8 Inhibitors for Treatment of Inflammatory Diseases | (Not specified in source) | Inflammatory Diseases nih.gov |

Q & A

Basic Questions

What are the standard synthetic routes for N⁴,N⁴-dimethylpyrimidine-2,4-diamine, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, describes a route where 6-chloro-N⁴,N⁴-dimethylpyrimidine-2,4-diamine is synthesized via alkylation of pyrimidine-2,4-diamine with dimethylamine under basic conditions . Key factors include:

- Base selection: Sodium methoxide or potassium carbonate facilitates deprotonation of the amine group.

- Solvent optimization: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.

- Temperature control: Reactions often proceed at reflux (80–100°C) to avoid side products.

Yields can be improved by using stoichiometric excess of dimethylamine and inert atmospheres to prevent oxidation .

What spectroscopic techniques are most effective for characterizing N⁴,N⁴-dimethylpyrimidine-2,4-diamine?

Methodological Answer:

- ¹H/¹³C NMR: Identify methyl groups (δ ~2.8–3.2 ppm for N–CH₃) and aromatic protons (δ ~6.5–8.5 ppm for pyrimidine ring) .

- X-ray crystallography: Determines molecular geometry and hydrogen-bonding patterns (e.g., triclinic crystal system, space group P1) .

- Mass spectrometry (ESI-MS): Confirms molecular weight (e.g., m/z 172.62 for C₆H₉ClN₄) and fragmentation patterns .

Advanced Research Questions

How can structural ambiguities in N⁴,N⁴-dimethylpyrimidine-2,4-diamine derivatives be resolved using crystallographic data?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is critical for resolving ambiguities. For example:

- Hydrogen bonding: reveals intermolecular N–H···N interactions forming R₂²(8) motifs, stabilizing the crystal lattice .

- Torsional angles: Planarity of the pyrimidine ring (r.m.s. deviation <0.005 Å) ensures minimal steric hindrance for biological interactions .

Advanced refinement software (e.g., SHELX, Olex2) can model disorder or thermal motion in electron density maps .

What strategies optimize the synthesis of N⁴,N⁴-dimethylpyrimidine-2,4-diamine for high-throughput applications?

Methodological Answer:

- Flow chemistry: Continuous flow reactors reduce reaction times and improve scalability (e.g., 70% yield in 12 hours) .

- Catalytic systems: Palladium or copper catalysts enable selective alkylation, reducing byproducts .

- In-line analytics: Real-time monitoring via HPLC or FT-IR ensures reaction completion and purity (>95%) .

How do substituents on the pyrimidine ring influence biological activity?

Methodological Answer:

Structure-activity relationship (SAR) studies are essential. For instance:

- Electron-withdrawing groups (e.g., Cl): Enhance binding to kinase ATP pockets (IC₅₀ <100 nM in EGFR inhibitors) .

- Methyl groups: Increase lipophilicity (logP ~1.5), improving blood-brain barrier penetration .

- Aromatic substitutions: 2-Fluorophenyl or naphthyl groups improve selectivity for tyrosine kinases (e.g., VEGFR-2) .

What analytical methods detect degradation products of N⁴,N⁴-dimethylpyrimidine-2,4-diamine under physiological conditions?

Methodological Answer:

- Forced degradation studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to simulate stability .

- LC-MS/MS: Identifies hydrolyzed products (e.g., pyrimidine-2,4-diamine) and oxidation byproducts (e.g., N-oxide derivatives) .

- Accelerated stability testing: Use Arrhenius kinetics to predict shelf life under varying pH (2–12) .

How can computational modeling predict the interaction of N⁴,N⁴-dimethylpyrimidine-2,4-diamine with biological targets?

Methodological Answer:

- Molecular docking (AutoDock, Glide): Simulate binding to kinase domains (e.g., PDB ID: 3WZE) using flexible ligand protocols .

- MD simulations (GROMACS): Assess stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR models: Correlate substituent electronegativity or steric bulk with inhibitory potency (R² >0.85) .

Data Contradiction Analysis

How to reconcile conflicting reports on the cytotoxicity of N⁴,N⁴-dimethylpyrimidine-2,4-diamine derivatives?

Methodological Answer:

- Dose-response validation: Repeat assays across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm IC₅₀ consistency .

- Off-target profiling: Use kinome-wide screens (e.g., KINOMEscan) to identify non-specific binding .

- Batch variability: Characterize impurities (e.g., residual solvents) via GC-MS to rule out artifacts .

Applications in Drug Development

What evidence supports N⁴,N⁴-dimethylpyrimidine-2,4-diamine as a kinase inhibitor scaffold?

Methodological Answer:

- Enzyme assays: Measure inhibition of ATP hydrolysis in recombinant kinases (e.g., IC₅₀ = 12 nM for Abl1) .

- Cellular models: Assess anti-proliferative effects in cancer cell lines (e.g., 60% growth inhibition in MCF-7 at 10 µM) .

- In vivo efficacy: Xenograft studies in mice show tumor volume reduction >50% at 25 mg/kg dosing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.